Ethyl 2-naphthoyl formate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

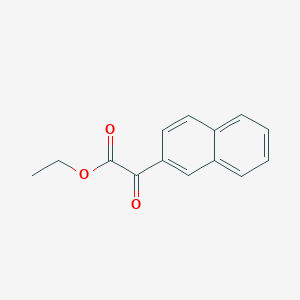

Ethyl 2-naphthoyl formate is a chemical compound with the molecular formula C14H12O3 . It belongs to the family of synthetic cannabinoids.

Molecular Structure Analysis

The molecular structure of Ethyl 2-naphthoyl formate consists of 14 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The structure is based on a naphthoyl core, with an ethyl formate group attached.

Physical And Chemical Properties Analysis

Ethyl 2-naphthoyl formate has a molecular weight of 228.24 g/mol . The boiling point is reported to be between 138-140°C .

Applications De Recherche Scientifique

Antimicrobial Activity

Ethyl formate, a related compound, has been studied for its antimicrobial activity . It has been tested against microbial species such as Aspergillus niger F4, Mucor circinelloides YMM22, and Pseudomonas aeruginosa B1 . The study found that fumigation with ethyl formate significantly reduced the number of viable bacteria and fungi . This suggests that Ethyl 2-naphthoyl formate could potentially have similar antimicrobial properties.

Food Preservation

Ethyl formate has been used as a fumigant for food preservation , specifically for date fruits . The susceptibility of date fruits to microbial spoilage is significantly influenced by factors such as moisture content, storage practices, and environmental conditions . Fumigation with ethyl formate has shown promise in controlling microbial contamination of stored date fruits .

Insecticide

Ethyl formate is also a potent insecticide . It’s promising as an alternative to the fumigant, methyl bromide . Given the structural similarity, Ethyl 2-naphthoyl formate might also exhibit insecticidal properties.

Active Packaging Applications

An innovative nano-based delivery system of ethyl formate for active packaging applications has been developed . This approach of converting the highly volatile ethyl formate into a solid-state precursor can be useful for in-package fumigation of fresh produce to destroy insect pests, as well as to inhibit the proliferation of spoilage microorganisms .

Orientations Futures

The future research directions for Ethyl 2-naphthoyl formate could involve exploring its potential biological activities, given the observed activities of related compounds. For instance, N-naphthoyl thiourea derivatives have shown significant anticancer activities . Therefore, Ethyl 2-naphthoyl formate could be explored for similar potential applications.

Mécanisme D'action

Target of Action

This compound is primarily used for experimental and research purposes

Mode of Action

It’s known that 2-naphthol, a related compound, is utilized in several kinds of organic reactions leading to various organic molecules with potent biological properties . It’s plausible that Ethyl 2-naphthoyl formate may interact with its targets in a similar manner, but more research is needed to confirm this.

Biochemical Pathways

It’s known that esters, a class of compounds to which ethyl 2-naphthoyl formate belongs, are formed through several biochemical routes in microbes . These include acyl-CoA and alcohol condensation, oxidation of hemiacetals formed from aldehydes and alcohols, and the insertion of oxygen adjacent to the carbonyl group in a straight chain or cyclic ketone by Baeyer–Villiger monooxygenases . The downstream effects of these pathways can vary widely, depending on the specific ester and the biological context.

Action Environment

It’s known that many esters, including ethyl formate, are volatile and flammable substances used as fumigants to control insects in stored grain . . It’s plausible that similar environmental factors could influence the action of Ethyl 2-naphthoyl formate, but more research is needed to confirm this.

Propriétés

IUPAC Name |

ethyl 2-naphthalen-2-yl-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-2-17-14(16)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISFEMJTHWDHRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371372 |

Source

|

| Record name | Ethyl 2-naphthoyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-naphthoyl formate | |

CAS RN |

73790-09-7 |

Source

|

| Record name | Ethyl 2-naphthoyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.